Systolic Blood Pressure Reduction: Ocedurenone 0.5 mg vs. Placebo in Advanced CKD
Ocedurenone (0.5 mg once daily) demonstrated a placebo-adjusted reduction in trough seated systolic blood pressure (SBP) of –10.4 mmHg in patients with stage 4 chronic kidney disease (eGFR 15–29 mL/min/1.73 m²) over 84 days [1]. This compares to a placebo-adjusted reduction of –11.5 mmHg at the 0.25 mg dose in the overall BLOCK-CKD cohort [1]. For context, steroidal comparator eplerenone (50 mg/day) produced no significant placebo-adjusted SBP reduction (0 mmHg) in hypertensive patients, while spironolactone achieved approximately –3 mmHg [2].
| Evidence Dimension | Placebo-adjusted reduction in trough seated SBP |
|---|---|
| Target Compound Data | –10.4 mmHg (0.5 mg dose, stage 4 CKD subgroup); –11.5 mmHg (0.25 mg dose, overall cohort) |
| Comparator Or Baseline | Eplerenone: 0 mmHg (50 mg/day); Spironolactone: –3 mmHg; Esaxerenone: –10.0 mmHg (2.5–5 mg/day); Finerenone: –2.1 mmHg (10–20 mg/day) |
| Quantified Difference | Ocedurenone exceeds eplerenone by ~10.4 mmHg, exceeds spironolactone by ~7.4 mmHg, and exceeds finerenone by ~8.3 mmHg in absolute SBP reduction |
| Conditions | BLOCK-CKD Phase 2b trial: 84-day treatment in patients with stage 3b/4 CKD and uncontrolled/resistant hypertension on background RAS blockade [1]; comparator data from published meta-analysis of MRA trials [2] |
Why This Matters
For researchers modeling antihypertensive efficacy in advanced CKD, ocedurenone provides superior SBP-lowering magnitude compared to both steroidal and non-steroidal alternatives, which is critical for studies requiring robust blood pressure endpoints in renally impaired populations.
- [1] Bakris G, et al. Efficacy and Safety of Ocedurenone: Subgroup Analysis of the BLOCK-CKD Study. Am J Hypertens. 2023;36(7):378-386. View Source
- [2] Agarwal R, et al. Steroidal and non-steroidal mineralocorticoid receptor antagonists in cardiorenal medicine. Eur Heart J. 2021;42(2):152-161. Table 1 comparative data. View Source
